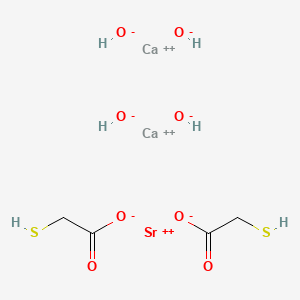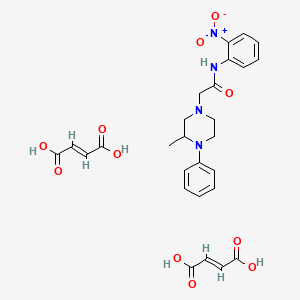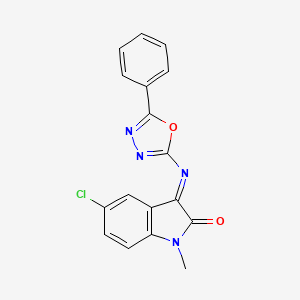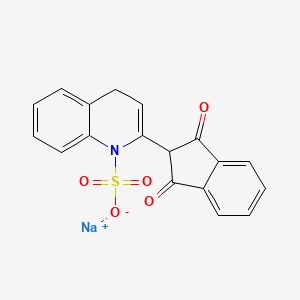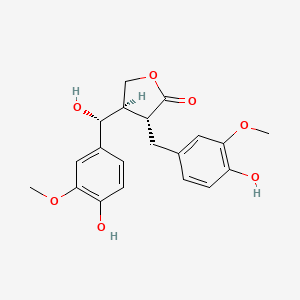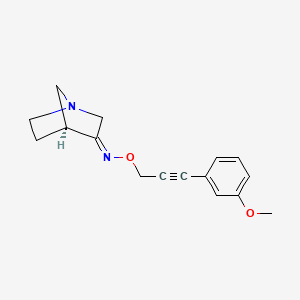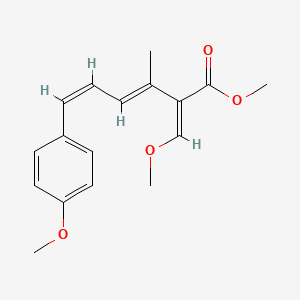
1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate is a complex organic compound that combines the structural features of both aromatic and aliphatic systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate typically involves a multi-step process. One common method is the radical polymerization of 1-chloro-3-ethenylbenzene with oxiran-2-ylmethyl 2-methylprop-2-enoate. This reaction is often initiated by peroxides or persulfates and carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization reactors where the monomers are combined under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceuticals.
作用機序
The mechanism of action of 1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the epoxide and vinyl groups, which can undergo ring-opening reactions and polymerization. These interactions lead to the formation of complex molecular structures that exhibit unique properties.
類似化合物との比較
Similar Compounds
1-Chloro-3-vinylbenzene: Similar in structure but lacks the epoxide group.
Oxiran-2-ylmethyl methacrylate: Contains the epoxide group but differs in the aromatic substitution pattern.
Uniqueness
1-Chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate is unique due to the combination of the chlorine-substituted aromatic ring and the epoxide-functionalized aliphatic chain. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
特性
CAS番号 |
71977-87-2 |
|---|---|
分子式 |
C15H17ClO3 |
分子量 |
280.74 g/mol |
IUPAC名 |
1-chloro-3-ethenylbenzene;oxiran-2-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H7Cl.C7H10O3/c1-2-7-4-3-5-8(9)6-7;1-5(2)7(8)10-4-6-3-9-6/h2-6H,1H2;6H,1,3-4H2,2H3 |
InChIキー |
UUKQQZBNABOEMH-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCC1CO1.C=CC1=CC(=CC=C1)Cl |
関連するCAS |
71977-87-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


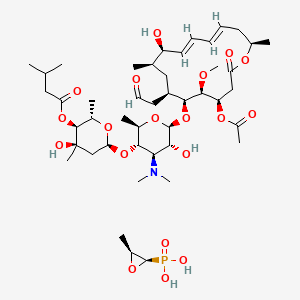
![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)
